

Dactylol and its Analogues: A Technical Guide to a Marine Sesquiterpenoid Family

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Dactylol, a bicyclic sesquiterpenoid first isolated from the sea hare Aplysia dactylomela, represents a fascinating class of marine natural products. The sea hare obtains this compound through its diet, primarily from red algae of the genus Laurencia. **Dactylol** and its structural analogues, characterized by a unique bicyclo[6.3.0]undecane skeleton, have garnered significant interest within the scientific community due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of **dactylol** and its related compounds, detailing their natural sources, chemical structures, and biological properties, with a particular focus on their cytotoxic effects and underlying mechanisms of action. This document also includes detailed experimental protocols for the isolation, characterization, and biological evaluation of these compounds, intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction to Dactylol and its Analogues

Dactylol is a sesquiterpenoid alcohol with the chemical formula C15H26O[1]. Its structure features a fused five- and eight-membered ring system, a challenging synthetic target that has attracted the attention of synthetic chemists[2]. The natural sources of **dactylol** are primarily marine red algae, such as Laurencia poiteaui, and the sea hares that feed on them[2]. Structurally related compounds, often referred to as **dactylol** analogues, have also been isolated from marine organisms. These analogues typically share the same core carbon



skeleton but differ in their functional groups and stereochemistry. Notable analogues include poitediol and precapnelladiene[2]. The unique chemical structures of these compounds contribute to their significant biological activities, which range from antifouling to potent cytotoxicity against various cancer cell lines.

Chemical Structures of Dactylol and Key Analogues

The core chemical scaffold of **dactylol** is a bicyclo[6.3.0]undecane ring system. The structures of **dactylol** and two of its well-known analogues, poitediol and precapnelladiene, are presented below.

Compound Name	Chemical Structure	Molecular Formula	
Dactylol	H	C15H26O	
Poitediol		C15H26O2	
Precapnelladiene	CI	C15H24	

Chemical structures are sourced from PubChem.



Biological Activities and Quantitative Data

Dactylol and its analogues have demonstrated a range of biological activities, with their cytotoxic effects against cancer cells being the most extensively studied. The mechanism of this cytotoxicity is believed to be primarily through the induction of apoptosis, or programmed cell death. The following table summarizes the available quantitative data on the cytotoxic activity of **dactylol** and related marine sesquiterpenoids.



Compoun d	Cell Line	Assay Type	Activity Metric	Value (µM)	Exposure Time (h)	Referenc e
Peroxy Sesquiterp enoid 1	HCT116	Cytotoxicity	IC50	~15	48	Marine Drugs, 2018, 16(10), 347[3]
Peroxy Sesquiterp enoid 2	HCT116	Cytotoxicity	IC50	~20	48	Marine Drugs, 2018, 16(10), 347[3]
Goniothala min	Saos-2	MTT Assay	IC50	0.62	72	Malaysian Journal of Medicine and Health Sciences, 2019, 15(SUPP9) , 66-73[4]
Goniothala min	A549	MTT Assay	IC50	2.01	72	Malaysian Journal of Medicine and Health Sciences, 2019, 15(SUPP9) , 66-73[4]
Goniothala min	MCF-7	MTT Assay	IC50	0.89	72	Malaysian Journal of Medicine and Health Sciences, 2019,



						15(SUPP9) , 66-73[4]
Goniothala min	HT29	MTT Assay	IC50	1.64	72	Malaysian Journal of Medicine and Health Sciences, 2019, 15(SUPP9) , 66-73[4]
MM129 (Sulfonami de)	HCT 116	MTT Assay	IC50	0.39-0.6	72	Molecules, 2021, 26(11), 3321[5]
MM130 (Sulfonami de)	HCT 116	MTT Assay	IC50	0.39-0.6	72	Molecules, 2021, 26(11), 3321[5]
MM131 (Sulfonami de)	HCT 116	MTT Assay	IC50	0.39-0.6	72	Molecules, 2021, 26(11), 3321[5]

Mechanism of Action: Induction of Apoptosis

The primary mechanism by which **dactylol** and related sesquiterpenoids exert their cytotoxic effects is through the induction of apoptosis. This programmed cell death is a tightly regulated process involving a cascade of signaling events. Studies on marine sesquiterpenoids suggest that these compounds can trigger the intrinsic (mitochondrial) pathway of apoptosis.

Key events in this proposed pathway include:

• Modulation of Bcl-2 Family Proteins: **Dactylol** and its analogues may alter the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins. A shift towards pro-apoptotic proteins leads to the permeabilization of the mitochondrial outer membrane.



- Mitochondrial Disruption: The increased membrane permeability results in the release of cytochrome c from the mitochondria into the cytoplasm.
- Caspase Activation: Cytoplasmic cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, an initiator caspase. Caspase-9 then activates executioner caspases, such as caspase-3.
- Execution of Apoptosis: Activated caspase-3 cleaves a variety of cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and cell shrinkage.

Visualizations



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Caption: Proposed intrinsic apoptosis pathway induced by dactylol.

Experimental Protocols

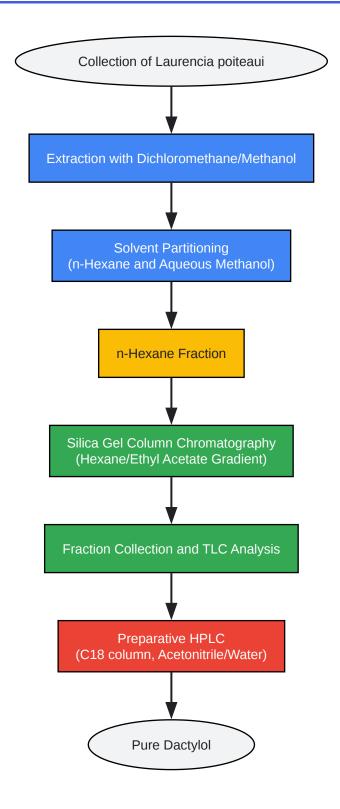
This section provides detailed methodologies for key experiments related to the study of **dactylol** and its analogues.

Isolation and Purification of Dactylol from Laurencia poiteaui

This protocol is a generalized procedure based on common practices for the isolation of marine natural products.

Workflow Diagram:





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Caption: General workflow for the isolation of dactylol.

Methodology:



- Collection and Extraction: Freshly collected Laurencia poiteaui is air-dried and ground to a
 fine powder. The powdered alga is then extracted exhaustively with a 1:1 mixture of
 dichloromethane and methanol at room temperature. The resulting extract is filtered and
 concentrated under reduced pressure to yield a crude extract.
- Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning between n-hexane and 90% aqueous methanol. The n-hexane layer, which is enriched in nonpolar compounds including dactylol, is collected and dried over anhydrous sodium sulfate.
- Silica Gel Column Chromatography: The dried n-hexane fraction is loaded onto a silica gel column. The column is eluted with a gradient of increasing polarity, starting from 100% n-hexane and gradually increasing the proportion of ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).
- Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing dactylol, as identified by TLC and preliminary NMR analysis, are pooled and further purified by preparative HPLC on a C18 reversed-phase column using an isocratic mobile phase of acetonitrile and water.
- Structure Elucidation: The structure of the purified dactylol is confirmed by spectroscopic methods, including 1H NMR, 13C NMR, and mass spectrometry, and by comparison with published data.

Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[6][7]

Methodology:

- Cell Seeding: Cancer cells (e.g., HCT116, MCF-7) are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 μL of complete culture medium and incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
- Compound Treatment: A stock solution of **dactylol** is prepared in dimethyl sulfoxide (DMSO). Serial dilutions of **dactylol** are prepared in culture medium to achieve final concentrations ranging from 0.1 to 100 μM. The medium from the cell plates is replaced with 100 μL of the



medium containing the different concentrations of **dactylol**. A vehicle control (medium with DMSO) and a blank (medium only) are also included.

- Incubation: The plates are incubated for 48 or 72 hours at 37°C in a humidified 5% CO2 atmosphere.
- MTT Addition: After the incubation period, 10 μL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.[7]
- Formazan Solubilization: The medium containing MTT is carefully removed, and 100 μL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 15 minutes to ensure complete dissolution.[6]
- Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The background absorbance from the blank wells is subtracted from all other readings.
- Data Analysis: Cell viability is expressed as a percentage of the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Western Blot Analysis of Apoptosis-Related Proteins

Western blotting is used to detect specific proteins in a sample and can be used to assess the levels of key apoptosis-related proteins.

Methodology:

- Cell Lysis and Protein Quantification: Cells are treated with **dactylol** at its IC50 concentration for a specified time (e.g., 24 or 48 hours). After treatment, cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration of the lysates is determined using a BCA or Bradford protein assay.
- SDS-PAGE and Protein Transfer: Equal amounts of protein (20-30 μg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.



- Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
 The membrane is then incubated overnight at 4°C with primary antibodies specific for apoptosis-related proteins (e.g., cleaved caspase-3, PARP, Bcl-2, Bax, and β-actin as a loading control).
- Secondary Antibody Incubation and Detection: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
- Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software. The expression of the target proteins is normalized to the expression of the loading control (β-actin).

Conclusion and Future Perspectives

Dactylol and its analogues represent a promising class of marine natural products with significant potential for the development of new therapeutic agents, particularly in the field of oncology. Their potent cytotoxic activity, mediated through the induction of apoptosis, makes them attractive lead compounds for further investigation. The total synthesis of **dactylol** has been achieved, opening avenues for the synthesis of novel analogues with improved activity and pharmacokinetic properties[2].

Future research should focus on a more detailed elucidation of the molecular targets and signaling pathways of **dactylol** and its analogues. The development of more efficient and scalable synthetic routes will be crucial for producing sufficient quantities of these compounds for preclinical and clinical studies. Furthermore, exploring the therapeutic potential of these compounds in other disease areas, such as inflammatory and infectious diseases, may reveal new applications for this versatile family of marine natural products. The continued exploration of the chemical diversity of marine organisms will undoubtedly lead to the discovery of new **dactylol** analogues and other novel bioactive compounds.

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